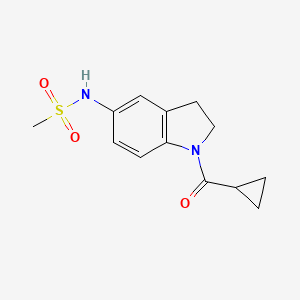
1-(环丙烷羰基)吲哚-5-基甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug development . This compound features a cyclopropanecarbonyl group attached to the indole ring, which imparts unique chemical properties.
科学研究应用
N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
作用机制
Target of Action
The primary target of N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide is Lysine Specific Demethylase 1 (LSD1) . LSD1 is a crucial drug target associated with the development of several types of tumors .
Mode of Action
N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide interacts with LSD1 by binding with high affinity . This interaction inhibits the activity of LSD1, leading to changes in gene expression and cellular function .
Biochemical Pathways
The inhibition of LSD1 affects various biochemical pathways. LSD1 is involved in the regulation of gene expression through its role in histone modification . By inhibiting LSD1, N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide can alter these pathways, leading to changes in cellular function .
Pharmacokinetics
The compound has shown acceptable oral pharmacokinetic properties and good in vivo antitumor efficacy in an mv-4-11 xenograft mouse model .
Result of Action
The inhibition of LSD1 by N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide can lead to selective antiproliferative activity against the MV-4-11 cell line .
准备方法
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide typically involves the reaction of indole derivatives with cyclopropanecarbonyl chloride and methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve optimizing these conditions for higher yields and purity.
化学反应分析
N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
N-(1-(cyclopropanecarbonyl)indolin-5-yl)methanesulfonamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals.
Indole-3-carbinol: Known for its anticancer properties.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-19(17,18)14-11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-3-9/h4-5,8-9,14H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPLKQJOLPLZGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Acetyl-4-[(4-methoxynaphthyl)sulfonyl]piperazine](/img/structure/B2366183.png)
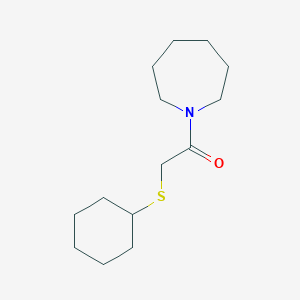
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2366185.png)
![2-cyclopropyl-4-methyl-6-(methylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2366187.png)
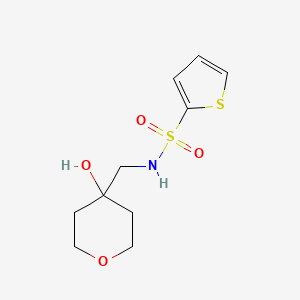
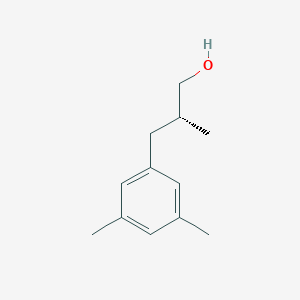
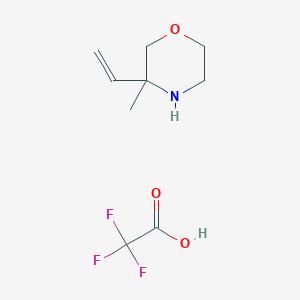

![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2366196.png)

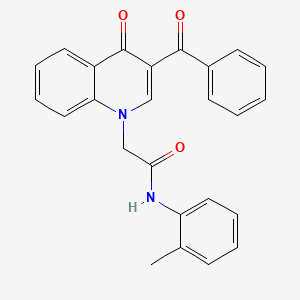


![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide;hydrochloride](/img/structure/B2366206.png)
